Bienvenue dans la boutique en ligne BenchChem!

[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride

Medicinal Chemistry Drug Metabolism PARG Inhibition

For medicinal chemistry programs where cyclopropylmethyl sulfonamide leads suffer rapid microsomal clearance, [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride enables direct, single-atom fluoromethylation. This substitution increases human liver microsomal half-life by ~55% (53→82 min) while fully preserving target enzyme potency (IC50 0.02 µM)—avoiding the 16- to 180-fold potency penalties observed with di- and trifluoromethyl analogs. The building block also supports controlled toxicology de-risking studies addressing oral-specific toxicity of the fluoromethylcyclopropyl substructure. Standard sulfonylation conditions couple this electrophilic sulfonyl chloride to amine-containing cores. Procure this precise regioisomer, not generic sulfonyl chlorides, to control downstream PK/tox outcomes.

Molecular Formula C5H8ClFO2S
Molecular Weight 186.63
CAS No. 1314963-95-5
Cat. No. B2490885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride
CAS1314963-95-5
Molecular FormulaC5H8ClFO2S
Molecular Weight186.63
Structural Identifiers
SMILESC1CC1(CF)CS(=O)(=O)Cl
InChIInChI=1S/C5H8ClFO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-4H2
InChIKeyYICZDKAPQPYFQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride (CAS 1314963-95-5) – A Fluorinated Cyclopropyl Sulfonyl Chloride Building Block for Medicinal Chemistry


[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride (CAS 1314963-95-5) is a sulfonyl chloride building block incorporating a geminal 1-(fluoromethyl)cyclopropyl group . With the molecular formula C₅H₈ClFO₂S and a molecular weight of 186.63 g/mol, it belongs to the class of alkanesulfonyl chlorides distinguished by a compact, strained cyclopropane ring carrying a monofluoromethyl substituent. The compound serves as an electrophilic reagent for introducing the 1-(fluoromethyl)cyclopropylmethanesulfonyl moiety into sulfonamides, sulfonate esters, and other sulfonyl derivatives of interest in medicinal chemistry . Its structural uniqueness lies in the combination of a cyclopropyl ring, which confers conformational constraint, and a strategically placed fluoromethyl group that modulates both metabolic stability and lipophilicity of downstream products [1].

Why Generic Substitution Fails for [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride (CAS 1314963-95-5)


Substituting [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride with unfluorinated analogs such as cyclopropylmethanesulfonyl chloride (CAS 114132-26-2) or simpler methanesulfonyl chloride overlooks the critical role of the monofluoromethyl group in modulating metabolic stability of downstream sulfonamide products. As demonstrated in a series of PARG inhibitors, the single-atom replacement of CH₃ with CH₂F on the cyclopropylmethyl moiety increased human liver microsomal half-life by approximately 55% (from 53 min to 82 min) while fully preserving target enzyme potency (IC₅₀ = 0.02 µM in both cases) [1]. Conversely, over-fluorination (CHF₂ or CF₃) degraded potency by 16- to 180-fold. The regioisomeric (1-fluorocyclopropyl)methanesulfonyl chloride (CAS 2044773-59-1), bearing fluorine directly on the cyclopropane ring rather than on the exocyclic methyl group, exhibits a distinct LogP of 0.55 and different steric profile, which will alter the physicochemical properties and binding conformation of derived sulfonamides [2]. Procurement based solely on sulfonyl chloride reactivity or price would therefore ignore the downstream pharmacokinetic and toxicological consequences unique to this specific substitution pattern.

Quantitative Differentiation Evidence for [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride (CAS 1314963-95-5)


Monofluoromethyl Substitution Preserves PARG Inhibitor Potency While Increasing Human Microsomal Stability by 55%

In a head-to-head comparison of quinazolinedione PARG inhibitors, replacing the cyclopropyl-CH₃ group (compound 1) with the cyclopropyl-CH₂F group (compound 5, derived from the target sulfonyl chloride building block) maintained enzyme inhibitory potency at IC₅₀ = 0.02 µM while increasing human liver microsomal half-life from 53 minutes to 82 minutes—a 55% improvement [1]. Mouse microsomal half-life increased from 22 to 37 minutes (68% improvement). By contrast, the difluoromethyl analog (CHF₂) lost 16-fold potency (IC₅₀ = 0.32 µM), and the trifluoromethyl analog (CF₃) lost 180-fold potency (IC₅₀ = 3.6 µM), demonstrating that the monofluoromethyl group uniquely balances metabolic stability with target engagement [1]. The deuterated analog (CD₃) failed to improve stability (human T₁/₂ = 34 min), confirming the effect is electronic in nature.

Medicinal Chemistry Drug Metabolism PARG Inhibition

Fluoromethylcyclopropyl Substructure Carries a Documented In Vivo Toxicophore Alert Absent in Non-Fluorinated Analogs

The same study reporting improved microsomal stability also disclosed unexpected in vivo toxicity specifically associated with the N-(1-(fluoromethyl)cyclopropyl)sulfonamide substructure. Compounds bearing this moiety induced ataxia and liver toxicity (pale yellow, mottled liver with GI bleeding on necropsy) upon oral dosing in mice, whereas the non-fluorinated cyclopropylmethyl analogs were well tolerated at doses up to 160 mg/kg [1]. Of 11 fluoromethylcyclopropyl amine derivatives evaluated, all except one (compound 5, which was rapidly cleared after oral dosing) induced ataxia [1]. Toxicity was absent upon intravenous dosing, implicating gut-mediated metabolic activation [1]. This toxicophore flag is absent for the unfluorinated cyclopropylmethanesulfonyl chloride building block and represents a critical selection criterion for programs considering this scaffold.

Toxicology Drug Safety Structural Alert

Molecular Weight and Lipophilicity Differentiation vs. Closest Analogs

The target compound occupies a distinct physicochemical space relative to its closest sulfonyl chloride analogs. At MW = 186.63 g/mol, it is 21% heavier than cyclopropylmethanesulfonyl chloride (MW = 154.62 g/mol) and 8% heavier than (1-fluorocyclopropyl)methanesulfonyl chloride (MW = 172.61 g/mol) [1]. The fluoromethyl extension adds one extra rotatable bond compared to the ring-fluorinated analog, altering conformational flexibility. While experimental LogP for the target sulfonyl chloride is not publicly available, a closely related trans stereoisomer (rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans) has a CLogP of -0.568 [2], contrasting with LogP = 0.55 for (1-fluorocyclopropyl)methanesulfonyl chloride [1] and LogP = 0.74 for cyclopropylmethanesulfonyl chloride [3]. The target compound's lipophilicity is expected to be intermediate due to the additional methylene spacer partially offsetting the fluorine effect.

Physicochemical Properties Drug Design Lead Optimization

Distinct Substitution Pattern Differentiates from Regioisomeric Fluorinated Cyclopropyl Sulfonyl Chlorides

[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride bears the fluoromethyl substituent at the 1-position of the cyclopropane ring with the sulfonyl chloride attached via a methylene spacer (SMILES: O=S(=O)(Cl)CC1(CF)CC1) . This contrasts with three structurally related but functionally distinct building blocks: (1-fluorocyclopropyl)methanesulfonyl chloride, where fluorine is attached directly to the cyclopropane ring (SMILES: FC1(CS(Cl)(=O)=O)CC1); rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans, a stereoisomer with fluoromethyl at the 2-position; and 2-(fluoromethyl)cyclopropylmethanesulfonyl chloride (CAS 2168120-36-1), which differs in the attachment point of both substituents [1][2][3]. Each regioisomer produces sulfonamides with distinct spatial orientation of the fluoromethyl group relative to the sulfonamide linkage, which directly impacts target binding conformation.

Chemical Structure Isomerism Building Block Selection

PARG Inhibitor Potency Range Achievable with N-(1-(Fluoromethyl)cyclopropyl)sulfonamides Spans 39 nM to >150 µM Depending on Scaffold

Sulfonamides constructed from the [1-(fluoromethyl)cyclopropyl]methanesulfonyl chloride building block and appended to various quinazolinedione cores exhibit a wide range of PARG inhibitory potencies, from IC₅₀ = 39 nM (example 617, 1-butyl substituted core) to IC₅₀ = 82 nM (example 629, 1-(2-fluoroethyl) substituted core) to IC₅₀ > 150,000 nM against the selectivity target ARH3 (example 625), demonstrating that the building block supports both potent target engagement and excellent selectivity when paired with appropriate cores [1][2][3]. In the original publication, the PARG cell assay potency for compound 5 (CH₂F) was 0.17 µM, approximately 2-fold weaker in cells than compound 1 (CH₃) at 0.09 µM, indicating a modest cellular potency shift that must be factored into lead optimization [4].

PARG DNA Repair Cancer Therapeutics

Supply Chain and Purity Benchmarking Across Commercial Vendors

The target compound is commercially available from multiple suppliers with a minimum purity specification of 95% as reported by AKSci (catalog 4602DM), CymitQuimica (3D-PCC96395, Biosynth brand), and other vendors . Pricing at the 50 mg scale is approximately €855 from CymitQuimica, indicating a specialty building block with higher cost than unfluorinated cyclopropylmethanesulfonyl chloride, which benefits from broader commercial availability and lower pricing [1]. The compound is typically stored long-term in a cool, dry place and is classified as non-hazardous for transport by DOT/IATA standards . This contrasts with some sulfonyl chlorides that require cold-chain shipping (e.g., the trans stereoisomer requires -10°C storage and ice-pack transport [2]), potentially simplifying logistics for the target compound.

Chemical Procurement Purity Standard Supply Chain

High-Impact Application Scenarios for [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride (CAS 1314963-95-5)


Metabolic Stability Optimization of Cyclopropylmethyl Sulfonamide Lead Series

For medicinal chemistry programs where cyclopropylmethyl sulfonamide leads suffer from rapid microsomal clearance, [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride provides a direct route to the monofluoromethyl analog. As demonstrated in the PARG inhibitor series, this single-atom modification increases human microsomal half-life by 55% (53 min → 82 min) while preserving enzyme potency (IC₅₀ unchanged at 0.02 µM), avoiding the potency penalties of di- and trifluoromethylation (16-fold and 180-fold losses, respectively) [1]. The sulfonyl chloride enables straightforward coupling to amine-containing cores under standard sulfonylation conditions.

PARG Inhibitor Lead Generation and SAR Exploration

The building block is a key reagent for constructing N-(1-(fluoromethyl)cyclopropyl)sulfonamide PARG inhibitors, a target class validated in DNA repair and oncology [1]. Documented examples achieve potencies from 39 nM to >150 µM against PARG and ARH3, spanning a >3,800-fold dynamic range that enables selectivity profiling [2][3]. The US10239843 patent exemplifies multiple quinazolinedione sulfonamides using this building block, providing a structural roadmap for derivative synthesis [2].

In Vivo Toxicology Flag Assessment and De-Risking Studies

The documented toxicophore liability of the fluoromethylcyclopropyl group—manifesting as ataxia and liver toxicity upon oral dosing in mice at doses as low as 5 mg/kg, while absent in non-fluorinated analogs at up to 160 mg/kg—makes this building block essential for controlled toxicology de-risking studies [1]. Programs can use the building block to synthesize tool compounds that probe the structure–toxicity relationship, investigate gut-mediated metabolic activation mechanisms, and determine whether the toxicity is scaffold-dependent or intrinsic to the fluoromethylcyclopropyl substructure. Intravenous dosing studies show absence of toxicity, suggesting oral-specific metabolic activation [1].

Physicochemical Property Modulation via Regioisomeric Fluorinated Cyclopropyl Building Blocks

For SAR campaigns requiring systematic exploration of fluorine placement on cyclopropyl sulfonamide scaffolds, [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride (MW = 186.63) fills a specific niche between the lighter (1-fluorocyclopropyl)methanesulfonyl chloride (MW = 172.61, LogP = 0.55) and the heavier trans-2-(fluoromethyl) isomer (MW = 186.6, CLogP = -0.568) [1][2]. This allows medicinal chemists to independently vary molecular weight, lipophilicity, and the spatial vector of the fluorine atom to optimize permeability, solubility, and binding interactions in parallel.

Quote Request

Request a Quote for [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.